7-Methoxy-4-nitro-1H-indole
Overview
Description
7-Methoxy-4-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O3 . It is a white to tan solid and has a molecular weight of 192.17 .
Molecular Structure Analysis
The InChI code for 7-Methoxy-4-nitro-1H-indole is 1S/C9H8N2O3/c1-14-8-3-2-7 (11 (12)13)6-4-5-10-9 (6)8/h2-5,10H,1H3 . This indicates the presence of a methoxy group (OCH3) and a nitro group (NO2) on the indole ring.Physical And Chemical Properties Analysis
7-Methoxy-4-nitro-1H-indole has a molecular weight of 192.17 . It is a white to tan solid . The compound is stored at a temperature of +4°C .Scientific Research Applications
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- Application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
- Method : The specific methods of application or experimental procedures vary depending on the type of multicomponent reaction being performed .
- Results : The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .
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- Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : The methods of application or experimental procedures depend on the specific biological activity being studied .
- Results : Indole derivatives have shown diverse biological activities and have potential for new therapeutic possibilities .
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Preparation of Tryptophan Dioxygenase Inhibitors
- Application : 7-Methoxyindole is used to study the effects of methoxy and amino substitution on the indole ring . It’s used in the preparation of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators .
- Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
- Results : The results or outcomes of these studies are not specified in the source .
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- Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
- Results : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Synthesis of Selected Alkaloids
- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline .
- Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
- Results : The results or outcomes of these studies are not specified in the source .
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Preparation of Anticancer Immunomodulators
- Application : 7-Methoxyindole is used in the preparation of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators .
- Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
- Results : The results or outcomes of these studies are not specified in the source .
-
- Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
- Results : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Synthesis of Selected Alkaloids
- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The total synthesis of ibogaine and epiibogaine were commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline .
- Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
- Results : The results or outcomes of these studies are not specified in the source .
-
Preparation of Anticancer Immunomodulators
- Application : 7-Methoxyindole is used in the preparation of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators .
- Method : The specific methods of application or experimental procedures would depend on the type of study being conducted .
- Results : The results or outcomes of these studies are not specified in the source .
Future Directions
properties
IUPAC Name |
7-methoxy-4-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMQUFWHPCBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-nitro-1H-indole |
Synthesis routes and methods
Procedure details
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